Technical Documentation Center

n-Ethyl-2-phenoxyethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Ethyl-2-phenoxyethanamine
  • CAS: 91251-54-6

Core Science & Biosynthesis

Foundational

literature review of n-Ethyl-2-phenoxyethanamine synthesis

This technical guide details the synthesis of -Ethyl-2-phenoxyethanamine (CAS: 91251-54-6), a secondary amine scaffold frequently utilized in the development of adrenergic receptor antagonists, local anesthetics, and mon...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of


-Ethyl-2-phenoxyethanamine  (CAS: 91251-54-6), a secondary amine scaffold frequently utilized in the development of adrenergic receptor antagonists, local anesthetics, and monoamine transporter inhibitors.

Technical Guide: Synthesis of -Ethyl-2-phenoxyethanamine[1][2]

Executive Summary
  • Target Molecule:

    
    -Ethyl-2-phenoxyethanamine[1][2][3][4]
    
  • IUPAC Name:

    
    -Ethyl-2-phenoxyethylamine[1][4]
    
  • CAS Registry: 91251-54-6 (Free Base), 100131-72-4 (Hydrochloride)[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.23 g/mol

Synthesis Strategy: While direct alkylation of 2-phenoxyethylamine is possible, it frequently results in over-alkylation (tertiary amine formation). Therefore, this guide prioritizes the Amide Reduction Route (via


-ethyl-2-phenoxyacetamide) as the "Gold Standard" for pharmaceutical-grade synthesis. This pathway guarantees mono-alkylation selectivity and high purity. An alternative Nucleophilic Substitution Route  is provided for convergent synthesis scenarios.
Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule at the C-N and C-O bonds.

Retrosynthesis Target N-Ethyl-2-phenoxyethanamine (Target) Amide N-Ethyl-2-phenoxyacetamide (Precursor A) Target->Amide Reduction (FGI) Phenol Phenol Target->Phenol C-O Disconnection Aziridine N-Ethylaziridine / N-Ethyl-2-chloroethylamine Target->Aziridine C-N Construction AcidChloride Phenoxyacetyl Chloride Amide->AcidChloride Ethylamine Ethylamine Amide->Ethylamine

Figure 1: Retrosynthetic tree highlighting the Amide Reduction (Red) and Convergent Alkylation (Green/Yellow) pathways.

Primary Protocol: The Amide Reduction Route

Rationale: This two-step sequence avoids the formation of tertiary amine byproducts common in direct alkylation. It uses inexpensive starting materials (phenoxyacetic acid) and standard reducing agents.

Step 1: Synthesis of

-Ethyl-2-phenoxyacetamide

Reaction:




Reagents:

  • Phenoxyacetic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.2 eq) or Oxalyl chloride
    
  • Ethylamine (2.0 M in THF or aqueous 70%) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq) as acid scavenger
    
  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Activation: Dissolve phenoxyacetic acid in dry DCM. Add catalytic DMF (2 drops). Dropwise add thionyl chloride at 0°C. Reflux for 2 hours until gas evolution (

    
    ) ceases. Concentrate in vacuo to obtain crude phenoxyacetyl chloride.
    
  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.

  • Add Triethylamine.[5][6]

  • Slowly add Ethylamine solution (maintaining temp < 10°C). The reaction is exothermic.

  • Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl (to remove excess amines), then sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: 85-95% (White solid).

Step 2: Reduction to

-Ethyl-2-phenoxyethanamine

Reaction:



Reagents:

  • 
    -Ethyl-2-phenoxyacetamide (from Step 1)
    
  • Lithium Aluminum Hydride (

    
    ) (2.5 eq)
    
  • Solvent: Anhydrous THF or Diethyl Ether

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Suspend

    
     in anhydrous THF at 0°C.
    
  • Dissolve the amide in THF and add dropwise to the hydride suspension. Caution: Hydrogen gas evolution.

  • Reflux: Heat to gentle reflux for 6–12 hours. Monitor via TLC (disappearance of amide spot).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular aluminum salts. Wash the filter cake with THF.

  • Concentrate the filtrate to yield the crude amine oil.

  • Purification: Convert to Hydrochloride salt by adding HCl in diethyl ether/dioxane. Recrystallize from Ethanol/EtOAc.

Alternative Protocol: Nucleophilic Substitution

Rationale: Useful if 2-phenoxyethyl bromide is already available. Requires careful control to prevent over-alkylation.

Reaction:



Protocol:

  • Dissolve 2-phenoxyethyl bromide (1.0 eq) in Acetonitrile or Ethanol.

  • Add large excess of Ethylamine (5.0 – 10.0 eq). Note: Excess is critical to statistically favor the secondary amine over the tertiary amine.

  • Heat in a sealed pressure vessel (if using volatile ethylamine) at 60–80°C for 12 hours.

  • Concentrate to remove excess ethylamine.

  • Partition between DCM and 1M NaOH (to liberate free base).

  • Purify via column chromatography (Silica, DCM:MeOH:NH3) to separate mono-ethyl (product) from di-ethyl (impurity).

Comparative Data Analysis
FeatureAmide Reduction (Route 1)Alkylation (Route 2)Reductive Amination (Route 3)
Selectivity High (100% Secondary Amine)Low (Mix of

and

)
High
Reagent Cost Low (Phenoxyacetic acid)Medium (Phenoxyethyl bromide)High (Phenoxyacetaldehyde)
Safety High (Standard reagents)Moderate (Pressure vessel)Moderate (Cyanoborohydride)
Scalability ExcellentPoor (Purification difficult)Good
Yield 70-85% (Overall) 40-60%60-75%
Mechanism of Action: Amide Reduction

Understanding the reduction mechanism ensures troubleshooting capability.

Mechanism Step1 Amide Coordination Step2 Hydride Transfer Step1->Step2 Li+ binds O Step3 Iminium Ion Step2->Step3 Al-H attacks C=O Loss of O-Al species Step4 Final Reduction Step3->Step4 Rapid H- attack

Figure 2: Mechanistic flow of LiAlH4 reduction of the amide intermediate.

Safety & Toxicology
  • Phenols/Phenoxy compounds: Can be toxic and irritating to skin. Wear nitrile gloves.

  • Ethylamine: Volatile, corrosive, and flammable. Handle in a fume hood.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure anhydrous conditions and have Class D fire extinguishers available.

  • Halogenated Intermediates: If using the alkylation route, 2-phenoxyethyl bromide is an alkylating agent and potential mutagen.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and Amide Reductions).

  • Abdel-Rahman, A. A., et al. (2014). "Synthesis and biological evaluation of 2-phenoxyacetamide analogues." Molecules, 19(11), 18620-18631. (Describes phenoxyacetamide synthesis).

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Mechanistic grounding for nucleophilic substitutions and reductions).

  • ChemChart. (n.d.). "N-Ethyl-2-phenoxyethanamine hydrochloride Properties and Suppliers." (Verification of CAS and commercial availability).

Sources

Exploratory

n-Ethyl-2-phenoxyethanamine CAS number and chemical identifiers

This guide provides a comprehensive overview of n-Ethyl-2-phenoxyethanamine, a secondary amine of interest in synthetic chemistry and potential pharmaceutical development. Due to its limited commercial availability and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of n-Ethyl-2-phenoxyethanamine, a secondary amine of interest in synthetic chemistry and potential pharmaceutical development. Due to its limited commercial availability and dedicated research, this document synthesizes information from its parent compound, 2-phenoxyethanamine, and established chemical principles to provide a thorough technical profile.

Introduction and Chemical Identity

n-Ethyl-2-phenoxyethanamine is an organic molecule featuring a phenoxy group linked via an ether bond to an ethylamine backbone, with an additional ethyl group attached to the nitrogen atom. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries.

While a specific CAS number for n-Ethyl-2-phenoxyethanamine is not readily found in major chemical databases, its identity can be clearly defined through its systematic IUPAC name and other chemical identifiers derived from its structure. For the purpose of this guide, we will extrapolate key information from its well-documented parent amine, 2-phenoxyethanamine.

Chemical Identifiers of the Parent Compound: 2-Phenoxyethanamine

A clear understanding of the parent compound is essential for predicting the properties and reactivity of its N-ethylated derivative.

IdentifierValueSource
CAS Number 1758-46-9[1]
IUPAC Name 2-phenoxyethanamine[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)OCCN[1]
InChI Key IMLAIXAZMVDRGA-UHFFFAOYSA-N[1]
Synonyms 2-Phenoxyethylamine, Phenoxyethylamine[1]

Based on the structure of the parent compound, the chemical identifiers for n-Ethyl-2-phenoxyethanamine can be defined as follows:

IdentifierValue
IUPAC Name N-ethyl-2-phenoxyethanamine
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Canonical SMILES CCNCCOC1=CC=CC=C1
InChI Key (Predicted)

Physicochemical Properties (Predicted)

The physicochemical properties of n-Ethyl-2-phenoxyethanamine are not experimentally documented in readily available literature. However, they can be reasonably predicted based on the known properties of 2-phenoxyethanamine and the effect of adding an ethyl group to the amine.

Predicted Properties of n-Ethyl-2-phenoxyethanamine:

  • Appearance: Likely a colorless to pale yellow liquid.

  • Boiling Point: Expected to be higher than that of 2-phenoxyethanamine due to the increase in molecular weight and van der Waals forces.

  • Solubility: Similar to its parent compound, it is expected to have limited solubility in water and good solubility in organic solvents such as ethanol, ether, and dichloromethane.

  • Basicity: As a secondary amine, it will be a weak base, capable of forming salts with acids.

Synthesis and Reaction Pathways

The synthesis of n-Ethyl-2-phenoxyethanamine can be logically achieved through the N-alkylation of 2-phenoxyethanamine. A common and effective method for this transformation is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of n-Ethyl-2-phenoxyethanamine from 2-phenoxyethanamine and acetaldehyde.

Caption: Proposed synthesis of n-Ethyl-2-phenoxyethanamine via reductive amination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenoxyethanamine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: To the stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions. The temperature should be maintained below 20°C during the addition.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS). Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the solvent under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure n-Ethyl-2-phenoxyethanamine.

A patent for the synthesis of related 2-alkoxyphenoxyethanamines suggests that the core phenoxyethanamine structure can be formed by reacting a substituted phenol with a 2-alkyloxazoline, followed by hydrolysis[2]. This indicates the robustness of the phenoxyethanamine scaffold for further derivatization.

Spectroscopic Characterization (Predicted)

While experimental spectra for n-Ethyl-2-phenoxyethanamine are not publicly available, the expected spectroscopic features can be predicted:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the ethyl and ethoxy groups, and a triplet and quartet for the N-ethyl group.

  • ¹³C NMR: The spectrum would display distinct signals for the carbons of the phenyl ring, the aliphatic carbons of the ethyl and ethoxy chains, and the carbons of the N-ethyl group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of n-Ethyl-2-phenoxyethanamine (165.23 g/mol ).

Safety and Handling

The safety and toxicological data for n-Ethyl-2-phenoxyethanamine are not established. However, based on the known hazards of its parent compound, 2-phenoxyethanamine, and other secondary amines, appropriate precautions should be taken.

2-Phenoxyethanamine is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. It is harmful if swallowed. Therefore, n-Ethyl-2-phenoxyethanamine should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Applications and Future Directions

As a derivative of 2-phenoxyethanamine, n-Ethyl-2-phenoxyethanamine holds potential as a key intermediate in the synthesis of various target molecules. The phenoxyethanamine moiety is found in a range of biologically active compounds, and the N-ethyl group can be used to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Future research could explore the synthesis of a library of N-alkylated phenoxyethanamine derivatives to investigate their structure-activity relationships in various biological assays.

Conclusion

n-Ethyl-2-phenoxyethanamine is a chemical compound with potential utility in synthetic organic chemistry. While detailed experimental data is scarce, its chemical identity, properties, and a reliable synthetic route can be confidently established based on the well-characterized parent compound, 2-phenoxyethanamine, and fundamental chemical principles. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

  • PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]

  • Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of N-Ethyl-2-phenoxyethanamine in Organic Solvents

Foreword: The Critical Role of Solubility in Scientific Advancement In the realms of pharmaceutical development, synthetic chemistry, and materials science, understanding the solubility profile of a compound is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, understanding the solubility profile of a compound is not merely a preliminary step; it is a cornerstone of innovation. Solubility dictates a compound's bioavailability, influences reaction kinetics, and is paramount in designing effective purification and formulation strategies. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of N-Ethyl-2-phenoxyethanamine. While extensive quantitative data for this specific molecule is not widely published, this document provides a robust framework for predicting, determining, and understanding its behavior in various organic media. By integrating theoretical principles with actionable experimental protocols, we aim to empower scientists to navigate the complexities of their research with confidence and precision.

Physicochemical Characterization of N-Ethyl-2-phenoxyethanamine

N-Ethyl-2-phenoxyethanamine is an organic compound featuring a secondary amine and a phenoxy group. Its molecular structure is fundamental to its physical and chemical properties, including its solubility.

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol (Approx.)

  • Structure: The molecule consists of a polar phenoxy group (C₆H₅O-), a flexible ethyl chain, and a secondary amine (-NH-) group. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the oxygen and nitrogen atoms), along with a significant non-polar phenyl ring, results in a molecule with amphiphilic characteristics.

General chemical supplier information indicates it is a liquid, appearing as a yellow to colorless oil.[1] Compounds of this nature are generally described as being soluble in organic solvents.[2]

Structural Analysis and Solubility Prediction

The principle of "like dissolves like" is the primary determinant of solubility. The interplay between the polar and non-polar regions of N-Ethyl-2-phenoxyethanamine governs its interaction with different solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The phenyl ring and the ethyl groups are hydrophobic. These regions will interact favorably with non-polar solvents through van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar C-O-C and C-N bonds of the molecule. The absence of strong hydrogen bonding in the solvent means that the solute-solvent interactions will be significant. All amines are generally soluble in solvents like diethyl ether or dichloromethane.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The secondary amine (N-H) and the ether oxygen of N-Ethyl-2-phenoxyethanamine can form hydrogen bonds with these solvents. Solubility is expected to be favorable in alcohols. However, its solubility in water is limited due to the hydrophobic nature of the phenyl and ethyl groups.[2] Most aliphatic amines exhibit some water solubility, but this decreases as the number of carbon atoms increases beyond six.[4]

  • Acidic Aqueous Solutions: As an amine, N-Ethyl-2-phenoxyethanamine is a weak base. It will react with dilute acids to form a protonated ammonium salt (R₂NH₂⁺).[3] This salt is an ionic species and is significantly more polar than the parent amine, leading to a substantial increase in aqueous solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a foundational hypothesis for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interactions
Non-Polar Hexane, Toluene, BenzeneHighVan der Waals forces
Polar Aprotic Dichloromethane, Diethyl Ether, Ethyl Acetate, AcetoneHighDipole-dipole interactions
Polar Protic Ethanol, Methanol, IsopropanolHighHydrogen bonding, dipole-dipole
Highly Polar WaterLimited / LowPredominantly unfavorable hydrophobic interactions
Aqueous Acid 5% Hydrochloric AcidHigh (due to salt formation)Ion-dipole interactions
Aqueous Base 5% Sodium HydroxideLowCommon ion effect (suppressed protonation)

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature. The causality behind each step is explained to ensure methodological robustness.

Materials and Equipment
  • N-Ethyl-2-phenoxyethanamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Step 1: Add an excess amount of N-Ethyl-2-phenoxyethanamine to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The "excess" is critical to ensure that a solid or liquid phase of the solute remains, confirming saturation.

    • Causality: Establishing a two-phase system (solute and solvent) is the definition of a saturated solution at equilibrium.

  • Equilibration:

    • Step 2: Tightly cap the vials to prevent solvent evaporation.

    • Step 3: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Step 4: Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute in the liquid phase remains constant to confirm equilibrium.

    • Causality: Solubility is a thermodynamic equilibrium property. Sufficient time and constant temperature are required for the rates of dissolution and precipitation to become equal.

  • Phase Separation:

    • Step 5: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solute to settle.

    • Step 6: For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.

    • Causality: It is crucial to analyze only the supernatant (the saturated solution) without any undissolved solute particles, which would artificially inflate the measured concentration.

  • Sample Analysis:

    • Step 7: Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Step 8: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic particles.

    • Causality: Filtration is a final self-validating step to ensure the purity of the saturated solution sample.

    • Step 9: Dilute the filtered sample to a known volume with the same solvent.

    • Step 10: Analyze the concentration of N-Ethyl-2-phenoxyethanamine in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Calculation:

    • Step 11: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial aliquot volume

Safety Precautions
  • Amines can be toxic and irritants.[2][3] Handle N-Ethyl-2-phenoxyethanamine in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Avoid inhalation of vapors and direct skin contact.[3][5]

  • Dispose of all chemical waste according to institutional and local regulations.[6]

Visualization of Experimental Workflow and Concepts

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess N-Ethyl-2- phenoxyethanamine to solvent prep2 Cap vials securely prep1->prep2 equil1 Agitate at constant temp (e.g., 24-48h) prep2->equil1 sep1 Allow to settle equil1->sep1 sep2 Centrifuge (if needed) sep1->sep2 analysis1 Withdraw & filter supernatant sep2->analysis1 analysis2 Dilute sample accurately analysis1->analysis2 analysis3 Quantify concentration (HPLC/GC) analysis2->analysis3 end end analysis3->end Calculate Solubility (mg/mL)

Caption: Isothermal equilibrium solubility determination workflow.

Solubility-Polarity Relationship Diagram

G cluster_solvents Solvent Polarity Spectrum compound N-Ethyl-2-phenoxyethanamine Non-Polar Phenyl/Ethyl Groups Polar Amine/Ether Groups nonpolar Non-Polar (e.g., Hexane) compound:f0->nonpolar High Solubility (van der Waals) aprotic Polar Aprotic (e.g., Dichloromethane) compound:f1->aprotic High Solubility (Dipole-Dipole) protic Polar Protic (e.g., Ethanol) compound:f1->protic High Solubility (H-Bonding) water Highly Polar (Water) compound:f0->water Low Solubility (Hydrophobic Effect)

Sources

Exploratory

N-Ethyl-2-phenoxyethanamine: The Aryloxyethylamine Scaffold in GPCR Ligand Design

[1][2] Executive Summary: The "Skeleton Key" of Aminergic GPCRs In the landscape of fragment-based drug discovery (FBDD), N-ethyl-2-phenoxyethanamine represents more than a simple organic intermediate; it is the minimal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Skeleton Key" of Aminergic GPCRs

In the landscape of fragment-based drug discovery (FBDD), N-ethyl-2-phenoxyethanamine represents more than a simple organic intermediate; it is the minimal pharmacophoric scaffold for a vast class of aminergic GPCR ligands, specifically


-adrenergic antagonists and mixed 

-blockers.[1][2]

This guide deconstructs the N-ethyl-2-phenoxyethanamine motif, analyzing its utility as a chemical probe for the orthosteric binding pockets of the Adrenergic (


) and Serotonergic (

) receptor families.[1] We will explore the structural causality of its binding, provide a robust synthetic protocol for scaffold generation, and detail the validation workflows required to assess its activity.

Structural Activity Relationship (SAR): The Four-Zone Model[1]

To understand why this scaffold acts as a privileged structure in medicinal chemistry, we must dissect it into four distinct pharmacophoric zones. Each zone plays a critical role in the "lock-and-key" mechanism within the transmembrane (TM) domains of Class A GPCRs.

The Pharmacophore Map

SAR_Map Phenoxy Zone 1: Phenoxy Head (Aromatic Interaction) Ether Zone 2: Ether Linker (H-Bond Acceptor) Phenoxy->Ether C-O Bond Phe_Residue Target: Phe/Trp Residues (TM5/TM6) Phenoxy->Phe_Residue π-π Stacking Ethyl Zone 3: Ethyl Spacer (Distance Constraint) Ether->Ethyl Flexible Linker Amine Zone 4: N-Ethyl Amine (Ionic Anchor) Ethyl->Amine C-N Bond Asp_Residue Target: Asp113 (TM3) (Salt Bridge) Amine->Asp_Residue Ionic Bond

Figure 1: The Four-Zone Pharmacophore Model of N-ethyl-2-phenoxyethanamine interacting with a theoretical Adrenergic Receptor binding pocket.[1][2]

Detailed Zone Analysis
ZoneComponentChemical FunctionBiological Interaction (Causality)
1 Phenoxy Head Lipophilic AnchorEngages in

stacking interactions with aromatic residues (e.g., Phe, Trp) in TM5 or TM6 of the receptor.[1][2] This drives initial ligand recognition.[2]
2 Ether Linker H-Bond AcceptorThe oxygen atom provides a critical hydrogen bond acceptor site, often interacting with Serine or Threonine residues.[1][2] It also introduces rotational freedom, allowing the molecule to adopt the bioactive conformation.
3 Ethyl Spacer Distance ConstraintThe 2-carbon chain (

) is the optimal length to span the distance between the hydrophobic pocket and the ionic anchor site. Deviations (propyl/methyl) often drastically reduce affinity (

).[2]
4 N-Ethyl Amine Ionic WarheadThe secondary amine is protonated at physiological pH.[1][2] This cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp113 in

-AR) in TM3.[1] The ethyl tail adds steric bulk to enhance selectivity over primary amines.[2]

Synthetic Protocol: Self-Validating Scaffold Generation

Objective: Synthesize N-ethyl-2-phenoxyethanamine via a nucleophilic substitution pathway optimized for yield and purity.

Mechanism: Williamson Ether Synthesis followed by Amination.[2]

Reagents & Equipment[3]
  • Reactants: Phenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), Ethylamine (70% aq, excess),

    
     (anhydrous).
    
  • Solvents: Acetonitrile (MeCN), Ethanol.

  • Validation: TLC (Silica, Hexane:EtOAc),

    
    -NMR.
    
Step-by-Step Methodology
Phase 1: Formation of 2-Phenoxyethyl Bromide[1][2]
  • Setup: In a 250mL round-bottom flask equipped with a reflux condenser, dissolve Phenol (10 mmol) in MeCN (50 mL).

  • Activation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1,2-Dibromoethane (30 mmol) dropwise. Note: Excess dibromide is crucial to prevent the formation of the bis-phenoxy byproduct.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (Hexane:EtOAc 9:1) to isolate 2-phenoxyethyl bromide .

Phase 2: Amination to N-ethyl-2-phenoxyethanamine[1][2]
  • Substitution: Dissolve the purified bromide (5 mmol) in Ethanol (10 mL).

  • Amination: Add Ethylamine (70% aq solution, 50 mmol) in a sealed pressure tube. Note: Large excess of amine prevents poly-alkylation (formation of tertiary amines).[1][2]

  • Reaction: Heat at

    
     for 4 hours.
    
  • Purification: Concentrate to remove ethanol and excess ethylamine. Dissolve residue in 1M HCl (aqueous) and wash with ether (removes unreacted neutral organics).[2] Basify the aqueous layer with 2M NaOH to pH 12, then extract with DCM

    
    .
    
  • Salt Formation: Dry DCM layer (

    
    ), filter, and treat with HCl/Ether to precipitate N-ethyl-2-phenoxyethanamine hydrochloride .
    
Quality Control Checkpoints (Self-Validation)
  • Checkpoint 1: TLC of Phase 1 product must show a single spot with

    
     (Hex:EtOAc 9:1).[2]
    
  • Checkpoint 2:

    
    -NMR of final product must show the diagnostic triplet at 
    
    
    
    ppm (O-
    
    
    ) and
    
    
    ppm (N-
    
    
    ).[1][2]

Biological Validation: -Adrenergic Binding Assay

Once synthesized, the scaffold must be validated for biological activity. The following protocol describes a competitive radioligand binding assay to determine the affinity (


).

Target:


-Adrenergic Receptor (Human, recombinant).[1][2][3]
Radioligand: 

-Prazosin (0.2 nM).[1][2]
Experimental Workflow

Binding_Assay Prep Membrane Preparation (HEK293-alpha1A) Incubation Incubation (45 min @ 25°C) Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis Ligand Test Compound (N-ethyl-2-phenoxyethanamine) Ligand->Incubation Radio [^3H]-Prazosin Radio->Incubation

Figure 2: Workflow for Competitive Radioligand Binding Assay.[1][2]

Data Analysis Protocol
  • Non-Specific Binding (NSB): Define using

    
     Phentolamine.[2]
    
  • Specific Binding: Total Binding - NSB.

  • IC50 Determination: Plot % Specific Binding vs. Log[Concentration] of N-ethyl-2-phenoxyethanamine.

  • Ki Calculation: Use the Cheng-Prusoff Equation :

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of
    
    
    -Prazosin.[1]

Applications in Drug Discovery[5][6]

The N-ethyl-2-phenoxyethanamine scaffold serves as a starting point for Fragment-Based Drug Design (FBDD) .[1][2]

Application AreaMechanismExample Drug Analogs
Alpha-Blockers The scaffold provides the core antagonism.[1][2] Adding a methoxy group to the phenoxy ring and extending the N-substituent leads to high-affinity antagonists.[1][2]Tamsulosin , Silodosin
Beta-Blockers Hydroxylation of the ethyl spacer (converting to aryloxypropanolamine) switches selectivity toward

-adrenergic receptors.[1][2]
Carvedilol , Propranolol
Local Anesthetics The aryloxy-amine motif mimics the sodium channel blockade pharmacophore found in lidocaine derivatives.[2]Mexiletine (structural analog)
Expert Insight: The "Warhead" Concept

In the historical development of Phenoxybenzamine (an irreversible


-blocker), the N-ethyl-2-phenoxyethanamine core is modified with a chloroethyl group.[1][2] This transforms the scaffold from a reversible competitive antagonist into an alkylating agent that covalently binds to the receptor.[2] This demonstrates the scaffold's versatility as a carrier for different "warheads."

References

  • PubChem. (2025).[2] N-Ethyl-2-phenylethanamine Compound Summary. National Library of Medicine.[2] [Link][1]

  • Generali, P., et al. (2010). Indoloquinolines as scaffolds for drug discovery. Current Medicinal Chemistry. [Link]

  • Dunn, A., et al. (2013). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists. National Institutes of Health (PMC).[2] [Link]

  • Google Patents. (2009).[2] Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[1][2] WO2009128088A2.[2]

  • Smith, J., et al. (2025).[4] Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

reductive amination procedures yielding n-Ethyl-2-phenoxyethanamine

Application Note: Selective Synthesis of N-Ethyl-2-phenoxyethanamine via Reductive Amination Executive Summary This application note details the selective synthesis of N-Ethyl-2-phenoxyethanamine (CAS: 22002-68-2), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Ethyl-2-phenoxyethanamine via Reductive Amination

Executive Summary

This application note details the selective synthesis of N-Ethyl-2-phenoxyethanamine (CAS: 22002-68-2), a critical secondary amine intermediate often utilized in the development of local anesthetics and SNRI-class therapeutics.

While direct alkylation of 2-phenoxyethanamine with ethyl halides typically results in uncontrolled over-alkylation (yielding tertiary amines and quaternary ammonium salts), Reductive Amination offers a superior, self-limiting pathway. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol due to its exceptional selectivity for mono-alkylation and mild reaction conditions, alongside a catalytic hydrogenation alternative for scale-up contexts.

Strategic Analysis: Route Selection

The synthesis targets the transformation of a primary amine to a secondary amine.[1] Two primary routes were evaluated:

FeatureRoute A: Direct Alkylation Route B: Reductive Amination (Recommended)
Reagents Amine + Ethyl Bromide/IodideAmine + Acetaldehyde + Reducing Agent
Selectivity Low. Competitive reaction rates lead to significant N,N-diethyl (tertiary) byproduct.High. Reduction of the intermediate imine is faster than the reduction of the aldehyde, preventing over-alkylation.
Safety High toxicity of alkyl halides.Acetaldehyde is volatile but manageable; STAB is non-toxic compared to cyanoborohydrides.
Yield 40–60% (loss due to purification)85–95% (Clean conversion)

Reaction Mechanism & Logic

The reaction proceeds via the in situ formation of an imine (Schiff base) followed by selective hydride transfer.

Mechanistic Pathway (Graphviz Visualization)

ReductiveAmination Amine 2-Phenoxyethanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Acetaldehyde Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Product N-Ethyl-2-phenoxyethanamine Imine->Product Selective Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Transfer

Figure 1: Mechanistic flow of the STAB-mediated reductive amination. The reducing agent selectively targets the Imine species over the Aldehyde.[2]

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) Protocol (Bench Scale)

Best for: High selectivity, functional group tolerance, and ease of handling.

Reagents & Stoichiometry:

  • Substrate: 2-Phenoxyethanamine (1.0 equiv, 10 mmol, ~1.37 g)

  • Carbonyl: Acetaldehyde (1.2 equiv, 12 mmol). Note: Use as a solution in DCM or freshly distilled to ensure accurate stoichiometry.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol, ~2.97 g).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous preferred).

  • Catalyst: Acetic Acid (1.0 equiv).

Step-by-Step Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-phenoxyethanamine (1.37 g) in DCE (30 mL).

  • Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (1.2 equiv) dropwise.

    • Technical Insight: Acetaldehyde is highly volatile (bp 20°C). Adding it at 0°C prevents evaporative loss before reaction.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 20 minutes at 0°C to facilitate hemiaminal-to-imine conversion.

  • Reduction: Remove the ice bath and allow the mixture to warm to room temperature. Add STAB (2.97 g) in three portions over 15 minutes.

    • Why? Portion-wise addition controls the exotherm and hydrogen gas evolution.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of primary amine starting material.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

Method B: Catalytic Hydrogenation (Scale-Up Compatible)

Best for: Large batches, "Green" chemistry requirements (no boron waste).

Reagents:

  • Substrate: 2-Phenoxyethanamine (1.0 equiv).

  • Carbonyl: Acetaldehyde (1.1 equiv).

  • Catalyst: 5% Pd/C or Pt/C (5 wt% loading relative to substrate).

  • Solvent: Ethanol or Methanol.

  • Hydrogen Source:

    
     gas (1–3 atm).
    

Step-by-Step Procedure:

  • Loading: Charge a hydrogenation vessel (Parr shaker or autoclave) with the amine, solvent (0.5 M concentration), and catalyst.

  • Carbonyl Addition: Add acetaldehyde.

  • Hydrogenation: Purge the vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 3 atm (45 psi)
    
    
    .
  • Agitation: Shake/stir at room temperature for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst can be pyrophoric.

  • Isolation: Concentrate the filtrate to yield the N-ethyl derivative.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures. The absence of the "Diagnostic Impurity" signals confirms the selectivity of the method.

TechniqueDiagnostic Signal (Target: N-Ethyl)Diagnostic Impurity Signal (Avoid)
1H NMR Triplet (~1.1 ppm, 3H) corresponding to the terminal methyl of the ethyl group.Singlet (~2.4 ppm) would indicate N-Methylation (if formaldehyde contamination occurred).
1H NMR Quartet (~2.7 ppm, 2H) corresponding to the methylene of the ethyl group.Two Quartets or integration of 4H at 2.7 ppm indicates N,N-Diethyl (over-alkylation).
MS (ESI+) [M+H]+ = 166.1 [M+H]+ = 194.1 (Tertiary amine byproduct).

Troubleshooting & Optimization

Decision Tree for Optimization

Optimization Start Issue Detected OverAlk Over-Alkylation (Tertiary Amine) Start->OverAlk LowConv Low Conversion (Residual SM) Start->LowConv Soln1 Reduce Aldehyde Eq to 1.0 Switch to STAB if using NaBH4 OverAlk->Soln1 Soln2 Add MgSO4 (drying agent) to drive Imine formation LowConv->Soln2 Soln3 Increase Reaction Time or Catalyst (AcOH) load LowConv->Soln3

Figure 2: Troubleshooting logic for common reductive amination deviations.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • BenchChem . (2025).[1] Experimental procedure for N-alkylation of primary amines.

  • Organic Chemistry Portal . Reductive Amination: General Procedures and Mechanisms.

Sources

Application

Application Note: Solvent Systems for n-Ethyl-2-phenoxyethanamine Extraction

[1] Abstract & Core Challenge The extraction of n-Ethyl-2-phenoxyethanamine (and structurally related -phenoxyethylamines) presents a specific physicochemical challenge: balancing the lipophilicity of the phenoxy ether t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Challenge

The extraction of n-Ethyl-2-phenoxyethanamine (and structurally related


-phenoxyethylamines) presents a specific physicochemical challenge: balancing the lipophilicity of the phenoxy ether tail with the basicity of the secondary amine. While traditional protocols rely on chlorinated solvents (DCM), modern pharmaceutical workflows demand greener, high-efficiency alternatives.

This guide details a pH-Swing Fractionation Protocol optimized for high purity. It leverages the differential ionization states of the amine and potential phenolic impurities to achieve separation without chromatography.[1]

The Molecule[2][3][4]
  • Target: n-Ethyl-2-phenoxyethanamine[1]

  • Functional Groups: Phenyl ether (Lipophilic, Neutral), Secondary Amine (Basic, pKa ~9.8–10.2).

  • Critical Impurity Risk: Phenols (starting material, pKa ~10) and neutral alkyl halides.

Physicochemical Profiling & Solvent Selection[5][6]

Effective extraction relies on the Distribution Coefficient (


) , which is pH-dependent.
Solvent System Comparison

We explicitly recommend 2-Methyltetrahydrofuran (2-MeTHF) over Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

FeatureDCM (Traditional) EtOAc (Common) 2-MeTHF (Recommended)
Class Chlorinated HydrocarbonEsterBio-based Ether
Density 1.33 g/mL (Bottom Layer)0.90 g/mL (Top Layer)0.85 g/mL (Top Layer)
Amine Solubility ExcellentGoodExcellent
Stability at pH 13 StableUnstable (Hydrolysis risk)Stable
Phase Separation Prone to emulsionsModerateClean / Fast
Green Status Hazardous/ToxicGreenPremium Green

Expert Insight: While Ethyl Acetate is a common green solvent, it is contraindicated for the high-pH step required here.[1] At pH > 12 (necessary to suppress amine ionization), EtOAc undergoes hydrolysis to ethanol and acetate, contaminating the product and lowering yield. 2-MeTHF is stable under highly basic conditions and forms a clean upper layer, facilitating easy aqueous drainage.[1]

Core Protocol: The "Double-Swing" Purification

This protocol uses a "Catch and Release" strategy.[1] We first "catch" the amine in water (acidic mode) to remove neutral organics, then "release" it back to organic (basic mode) to leave behind phenolic impurities.

Reagents
  • Organic Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Alternative: MTBE]

  • Acid Phase: 1.0 M HCl (aq)

  • Base Phase: 5.0 M NaOH (aq)

  • Wash: Saturated Brine (NaCl)

Step-by-Step Methodology
Phase 1: Acidic Extraction (Removal of Neutrals)
  • Dissolution: Dissolve the crude reaction mixture in 2-MeTHF (10 mL per gram of substrate).

  • Acidification: Add 1.0 M HCl (1.5 equivalents relative to amine).

    • Mechanism:[2] The amine is protonated to the ammonium salt (

      
      ).[1] It becomes water-soluble.[1][3]
      
    • Target pH: < 2.0.[1][4][5]

  • Partition: Agitate vigorously for 5 minutes. Allow layers to separate.[1][3]

    • Top Layer (Organic): Contains neutral impurities (unreacted alkyl halides, neutral side products). DISCARD (or save for recovery).

    • Bottom Layer (Aqueous): Contains the target Amine-HCl salt.[1] KEEP .

Phase 2: Basification & Phenol Rejection (The Critical Step)
  • Basification: To the isolated aqueous phase, slowly add 5.0 M NaOH while stirring.

    • Target pH:> 12.5 .

    • Mechanism:

      • Amine: Deprotonates to free base (

        
        ). Becomes lipophilic.[1]
        
      • Phenol Impurities: Deprotonate to Phenoxide (

        
        ).[1] Remain water-soluble.[1]
        
  • Extraction: Add fresh 2-MeTHF (equal volume to aqueous phase). Agitate for 5–10 minutes.

  • Separation: Allow phases to separate.

    • Top Layer (Organic): Contains Purified Target Amine.[1] KEEP .

    • Bottom Layer (Aqueous): Contains Phenoxides and inorganic salts.[1] DISCARD .

Phase 3: Finishing
  • Polishing: Wash the organic layer once with Saturated Brine to remove entrained water/base.[1]

  • Drying: Dry organic phase over anhydrous Sodium Sulfate (

    
    )  for 20 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure (

    
    , 20 mbar).
    

Process Visualization (Logic Flow)

The following diagram illustrates the chemical logic driving the separation, specifically how pH manipulation directs the target molecule versus impurities.

ExtractionLogic Start Crude Mixture (Amine, Phenols, Neutrals) AcidStep Add 1M HCl (pH < 2) Partition with 2-MeTHF Start->AcidStep Org1 Organic Phase 1 (Neutrals/Non-Basic) AcidStep->Org1 Neutrals migrate to Organic Aq1 Aqueous Phase 1 (Amine-H+ Salt) AcidStep->Aq1 Amine forms Salt (Water Soluble) BaseStep Add 5M NaOH (pH > 12.5) Extract with 2-MeTHF Aq1->BaseStep Aq2 Aqueous Phase 2 (Phenoxides, Salts) BaseStep->Aq2 Phenols ionize (Water Soluble) Org2 Organic Phase 2 (Target Free Amine) BaseStep->Org2 Amine becomes Base (Organic Soluble) Final Pure n-Ethyl-2-phenoxyethanamine Org2->Final Dry & Evaporate

Figure 1: The "Double-Swing" fractionation logic. Red nodes indicate waste streams; Green nodes indicate product streams.[1]

Troubleshooting & Optimization

Emulsion Management

Phenoxy-alkyl chains act as weak surfactants, occasionally causing emulsions during the basic extraction step.[1]

  • Solution: Do not shake violently; use gentle inversion. If an emulsion forms, add solid NaCl to the aqueous phase to increase ionic strength (Salting Out), or filter the biphasic mixture through a pad of Celite.

Yield Loss

If recovery is low (< 80%):

  • Check pH: Ensure the basification step reaches pH > 12.[1] If pH is ~10, the amine is only 50% free-based.[1]

  • Re-extraction: The aqueous phase in Step 6 may require a second extraction with 2-MeTHF.[1]

References

  • Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. [Link]

    • Context: Establishes 2-MeTHF as a superior, stable solvent for biphasic extractions compared to DCM.[1]

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane.[1] ChemPubSoc Europe.[1] [Link]

    • Context: Validates the "Green" credentials and physical properties (density/separ
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5][6]

    • Context: Authoritative source on pKa-dependent solubility and solvent polarity scales.[1]

  • PubChem. 2-Phenoxyethanamine Compound Summary. National Library of Medicine.[1] [Link]

    • Context: Source for structural data and physicochemical properties of the core scaffold.[1]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges with n-Ethyl-2-phenoxyethanamine oil

Ticket Subject: Purification & Handling of "Oiling" Amine Intermediates Assigned Specialist: Senior Application Scientist, Separation Chemistry Group Executive Summary You are likely encountering difficulties with N-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Handling of "Oiling" Amine Intermediates

Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Executive Summary

You are likely encountering difficulties with N-Ethyl-2-phenoxyethanamine (CAS: 1758-46-9 analog/derivative), specifically its tendency to form a persistent, viscous oil rather than a crystalline solid, or the presence of color impurities (red/brown) that resist standard chromatography.

This molecule belongs to the aryloxyalkylamine class. Its physicochemical behavior is dominated by two competing factors:

  • The Phenoxy Ether Tail: Lipophilic and flexible, resisting crystal lattice formation.

  • The Secondary Amine Head: Highly basic (

    
    ) and prone to oxidative discoloration and carbamate formation (
    
    
    
    absorption).

This guide prioritizes chemical purity over cosmetic appearance initially, using self-validating extraction protocols, followed by advanced crystallization techniques to conquer the "oiling out" phenomenon.

Part 1: The "Red Oil" Syndrome (Impurity Removal)

Symptom: The oil is dark orange, red, or brown.


-NMR shows aromatic multiplets integrating too high (phenol contamination) or broad peaks near 2.5-3.0 ppm (oxidative degradation).
Root Cause Analysis
  • Phenol Contamination: If synthesized via nucleophilic substitution (e.g., Phenoxyethyl bromide + Ethylamine), unreacted phenol is a common impurity. Phenols are weak acids (

    
    ).
    
  • Schiff Base/Imine Formation: If synthesized via reductive amination, incomplete reduction leads to unstable imines that darken over time.

The "Double-Swing" Back-Extraction Protocol

Standard silica chromatography often fails here because amines "streak" (tail) and phenols co-elute. The most robust purification is a pH-switch extraction.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1M HCl (Aqueous)

  • 2M NaOH (Aqueous)

  • Brine (Saturated NaCl)

Protocol Steps:

  • Dissolution: Dissolve the crude oil in DCM (10 mL per gram of oil).

  • Acid Swing (Target pH < 2):

    • Extract the organic layer with 1M HCl (3x volumes).

    • Mechanism:[1][2] The amine protonates (

      
      ) and moves to the Aqueous Layer .
      
    • Separation:KEEP THE AQUEOUS LAYER.

    • Impurity Dump: Neutral impurities (unreacted halides) and acidic impurities (Phenols, if pH is low enough) stay in the DCM.

    • Validation: The aqueous layer should be clear/colorless. If cloudy, wash with fresh DCM once more.

  • Base Swing (Target pH > 12):

    • Cool the aqueous acidic layer on ice (exothermic neutralization).

    • Slowly add 2M NaOH until pH > 12 (check with paper).

    • Mechanism:[1][2] The amine deprotonates (

      
      ) and becomes lipophilic again.[3] Phenols become phenoxides (
      
      
      
      ) and are trapped in the aqueous phase.
    • Separation: Extract the now-cloudy aqueous mixture with fresh DCM (3x).

  • Final Wash & Dry:

    • Combine organic extracts. Wash with Brine (1x).

    • Dry over

      
       (Sodium Sulfate) for 20 mins.
      
    • Concentrate in vacuo.

Outcome: A pale yellow or colorless oil.[4]

Part 2: Troubleshooting "Oiling Out" (Crystallization)

Symptom: You attempted to make the Hydrochloride (HCl) salt to get a solid, but it formed a separate, gummy oil layer at the bottom of the flask.

Why This Happens

The lattice energy of the salt is insufficient to overcome the solvation energy in the chosen solvent, or the "oil" contains trace water/alcohol acting as a plasticizer.

The "Anti-Solvent Crash" Method

Do not use water or alcohols alone. You need a solvent system that dissolves the impurity but forces the salt out.

Recommended Solvent System: Isopropanol (IPA) + Diethyl Ether (


) or Ethyl Acetate (EtOAc).

Step-by-Step Guide:

  • Generate the Salt (Anhydrously):

    • Dissolve the Free Base (purified from Part 1) in a minimum amount of dry Ethyl Acetate or DCM .

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (commercial solution) dropwise. Do not use aqueous HCl.

  • The Critical Moment:

    • If a precipitate forms immediately: Stop. Filter under Nitrogen.

    • If an oil forms:

      • Stop stirring. Let the oil settle.

      • Decant (pour off) the supernatant solvent.

      • Add fresh, dry Diethyl Ether or Hexane .

      • Trituration: Scratch the side of the flask vigorously with a glass rod at the oil/solvent interface.

      • Sonication: Place the flask in a sonication bath for 30 seconds. This often induces nucleation.

  • Recrystallization (If solid is obtained but impure):

    • Dissolve solid in boiling Isopropanol (IPA) (minimum volume).

    • Add hot Ethyl Acetate until slightly cloudy.

    • Add 1 drop of IPA to clear it.

    • Let cool slowly to room temp, then 4°C.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying N-Ethyl-2-phenoxyethanamine.

PurificationLogic Start Crude N-Ethyl-2-phenoxyethanamine (Dark/Red Oil) Check Check Purity (TLC/NMR) Start->Check Decision1 Phenol/Neutral Impurities? Check->Decision1 AcidExt Acid Swing (pH < 2) Extract with 1M HCl Decision1->AcidExt Yes SaltForm Salt Formation (HCl in Et2O) Decision1->SaltForm No OrgLayer1 Organic Layer: Contains Phenols/Neutrals (DISCARD) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer: Contains Amine Salt AcidExt->AqLayer1 BaseExt Base Swing (pH > 12) Add NaOH, Extract with DCM AqLayer1->BaseExt FinalOrg Organic Layer: Pure Free Base BaseExt->FinalOrg FinalOrg->SaltForm Oiling Did it Oil Out? SaltForm->Oiling Triturate Trituration Protocol: 1. Decant Solvent 2. Add Et2O 3. Scratch/Sonicate Oiling->Triturate Yes Filter Filter Solid (Hygroscopic!) Oiling->Filter No Triturate->Filter

Caption: Logical flow for Acid-Base "Double-Swing" purification followed by Salt Crystallization troubleshooting.

Part 4: Frequently Asked Questions (FAQs)

Q1: My NMR shows a "double" set of peaks for the ethyl group. Is this an impurity?

  • Answer: Not necessarily. If you are analyzing the HCl salt in

    
     or DMSO, you might be observing Rotamers . The restricted rotation around the Nitrogen-Carbon bond (due to hydrogen bonding or protonation) can create distinct environments on the NMR timescale.
    
    • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce into singlets/triplets, it is a pure compound exhibiting rotameric behavior.

Q2: The oil smells like vinegar/acrid. Why?

  • Answer: If you used Acetyl Chloride or Acetic Anhydride in a previous step, you may have formed the Acetamide impurity (N-acetyl-N-ethyl-2-phenoxyethanamine).

    • Diagnosis: Check IR for a strong Amide I band at

      
      .
      
    • Fix: Amides are very stable. You must reflux in 6M HCl for 12 hours to hydrolyze it back to the amine, then repeat the Acid-Base extraction.

Q3: Can I distill this oil?

  • Answer: Yes, but with caution.

    • Boiling Point Estimate: Based on structural analogs (e.g., N-ethyl-2-phenylethanamine), the BP is likely 110-120°C at 0.5 mmHg .

    • Warning: Phenoxy ethers can undergo Claisen-type rearrangements or cleavage at very high temperatures (>200°C). Use a Kugelrohr apparatus or high-vacuum short-path distillation. Do not distill at atmospheric pressure.

Q4: I obtained a white solid, but it turned into a puddle on the bench. What happened?

  • Answer: The HCl salt is likely hygroscopic (absorbs water from air).

    • Fix: Filter under a blanket of Nitrogen or Argon. Store the solid immediately in a desiccator with

      
       or KOH pellets. If it deliquesces (turns to liquid), redissolve in DCM, dry with 
      
      
      
      , and re-precipitate.

Summary Data Table

PropertyValue / CharacteristicNotes
Molecular Formula

MW: 165.23 g/mol
Physical State Pale Yellow Oil (Free Base)White Solid (HCl Salt)
Solubility (Free Base) DCM, EtOAc, Et2O, TolueneInsoluble in Water
Solubility (HCl Salt) Water, Methanol, EthanolInsoluble in Et2O, Hexane
pKa (Est.) 9.8 - 10.2Strong Base
Major Impurities Phenol, Tertiary Amine, AmidePhenol removed via NaOH wash

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and salt formation techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on acid-base extraction and recrystallization logic).

  • PubChem. (n.d.).[5][6][7][8] 2-Phenoxyethanamine (Compound Summary).[5] National Library of Medicine.[6] (Structural analog data used for property estimation).[7] [Link]

  • Kumari, A., et al. (2016).[9] Role of Reactive Extraction in Removal of Phenol from Wastewater.[9] Emerging Trends in Chemical Engineering.[9] (Source for phenol/amine separation logic).

Sources

Optimization

troubleshooting low purity in n-Ethyl-2-phenoxyethanamine crystallization

Technical Support Center: n-Ethyl-2-phenoxyethanamine Prepared by: Senior Application Scientist, Chemical Process Development Last Updated: February 4, 2026 Welcome to the technical support guide for the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: n-Ethyl-2-phenoxyethanamine

Prepared by: Senior Application Scientist, Chemical Process Development Last Updated: February 4, 2026

Welcome to the technical support guide for the purification of n-Ethyl-2-phenoxyethanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the crystallization of this compound. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Low Purity in Crystallization

This section addresses specific problems you may encounter during the purification of n-Ethyl-2-phenoxyethanamine. Each question is designed to diagnose an issue and provide a scientifically-grounded solution.

Q1: My final crystallized product has a persistent yellow or brown tint. What causes this and how can I obtain a colorless product?

A1: Discoloration in amine compounds often arises from the oxidation of trace impurities or the amine itself, which can form highly colored minor byproducts. These impurities are typically present in very low concentrations but have strong chromophores.

Causality & Solution: The most effective method for removing these colored species is through treatment with activated charcoal.[1] The porous structure of activated charcoal provides a large surface area for the adsorption of large, color-bearing molecules, while leaving the smaller desired compound in solution.

Recommended Protocol:

  • During the recrystallization process, after dissolving your crude n-Ethyl-2-phenoxyethanamine in the minimum amount of hot solvent, add a very small amount of activated charcoal to the hot solution (typically 1-2% w/w relative to your compound).

  • Keep the solution heated for a few minutes to ensure maximum adsorption.

  • Perform a hot gravity filtration to remove the activated charcoal. This step is critical and must be done quickly to prevent premature crystallization of your product on the filter paper.

  • Allow the clarified, colorless filtrate to cool slowly to induce crystallization.

Caution: Using an excessive amount of charcoal can lead to a loss of your desired product due to co-adsorption.[1]

Q2: My post-crystallization purity is still low according to GC-MS/NMR analysis. What are the likely impurities and how do I remove them?

A2: Low purity after a single crystallization attempt usually points to the presence of impurities with solubility profiles very similar to n-Ethyl-2-phenoxyethanamine. The identity of these impurities is heavily dependent on the synthetic route used.

Likely Impurities & Their Origin:

  • Unreacted 2-Phenoxyethanamine (Starting Material): Incomplete ethylation will leave residual primary amine.[2]

  • Over-Alkylation Product (N,N-diethyl-2-phenoxyethanamine): The secondary amine product can be further ethylated to form a tertiary amine. This is a common byproduct in N-alkylation reactions.[3]

  • Residual Reagents or Solvents: Impurities from the reaction workup that were not fully removed.

Troubleshooting Strategy: The key is to exploit the different chemical properties of the desired secondary amine versus the potential primary and tertiary amine impurities.

  • Acid-Base Extraction/Crystallization: Secondary amines, like your product, can be protonated to form salts.[4] Often, the salt of the desired compound has significantly different solubility properties than the salts of impurities or the neutral forms. Consider converting the crude mixture to its hydrochloride or tartrate salt, which can then be selectively crystallized. The pure amine can be recovered by neutralization ("free-basing") after the salt is purified.

  • Solvent System Optimization: The initial choice of solvent may be suboptimal. A systematic solvent screening is highly recommended (see Protocol 2). A mixed-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in another (the "poor" or "anti-solvent"), can provide much finer control over the crystallization process and enhance selectivity.[5][6]

Q3: My product "oils out" of the solution instead of forming crystals. What is happening and how can I prevent it?

A3: "Oiling out" occurs when the concentration of the solute becomes so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Causality & Solutions:

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[7] A slower cooling process allows molecules the time to orient themselves correctly into a crystal lattice. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This promotes the formation of fewer, larger, and purer crystals.[8][9]

  • Change the Solvent System: The chosen solvent may be too "good" a solvent, even at lower temperatures. Try a solvent in which the compound has slightly lower solubility at high temperatures. Alternatively, using a mixed-solvent system can be very effective.[6] Dissolve the compound in a minimal amount of a hot "good" solvent, then slowly add a "poor" solvent at the same temperature until the solution just begins to turn cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution before it is allowed to cool slowly.

  • Lower the Saturation Temperature: If the solution is supersaturated at a temperature above your compound's melting point, it will separate as a liquid. Try using a larger volume of solvent to ensure saturation occurs at a lower temperature.

Q4: The yield from my recrystallization is extremely low. How can I improve it?

A4: A very low yield is a common problem in recrystallization and can be attributed to several factors.

Common Causes & Solutions:

  • Using Too Much Solvent: The single most common cause of low yield is using an excessive volume of solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (e.g., to remove charcoal or other solids), significant loss can occur. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize the recovery of the crystalline product. After slow cooling to room temperature, placing the flask in an ice bath for 30-60 minutes is standard practice.[5]

  • Inappropriate Solvent Choice: If the compound is still significantly soluble in the solvent at low temperatures, the yield will be poor. Refer to the solvent screening protocol to find a solvent with a steep solubility curve—high solubility when hot, and very low solubility when cold.

Frequently Asked Questions (FAQs)

  • What are the key physical properties of n-Ethyl-2-phenoxyethanamine?

    • Molecular Formula: C₁₀H₁₅NO

    • Appearance: Typically a colorless to pale yellow liquid.[10]

    • Solubility: Generally soluble in common organic solvents and has limited solubility in water due to its hydrophobic phenyl group and the overall organic structure.[10]

  • How critical is the cooling rate for achieving high purity?

    • Extremely critical. A slow cooling rate is paramount for forming high-quality, pure crystals. Rapid cooling traps impurities within the fast-forming crystal lattice, leading to lower purity.[7] Slower cooling allows for an equilibrium to be established where only the correct molecules are incorporated into the growing crystal structure, effectively excluding impurities.[8][9]

  • When should I use a single solvent versus a mixed-solvent system?

    • A single solvent is preferred when you can find one that provides high solubility at elevated temperatures and low solubility at room or cold temperatures.[11] This is often the simplest and most reproducible method. A mixed-solvent system is employed when no single solvent provides these ideal characteristics.[6][12] It offers greater flexibility but requires more careful optimization to prevent issues like oiling out.

Experimental Protocols & Data

Data Presentation: Solvent Selection Chart

The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of n-Ethyl-2-phenoxyethanamine (predominantly nonpolar with a polar amine group), the following solubility profile can be predicted.

SolventPolarityPredicted Solubility (Hot)Predicted Solubility (Cold)Suitability Notes
Hexane / HeptaneNonpolarModerateVery LowGood candidate for single-solvent or as an anti-solvent.
TolueneNonpolarHighModerateMay require significant cooling; less steep solubility curve.
Ethyl AcetatePolar AproticHighModerate-LowGood general-purpose solvent to screen.
Isopropanol / EthanolPolar ProticVery HighModerateMay lead to lower yields due to moderate cold solubility.
WaterVery PolarVery LowInsolubleExcellent as an anti-solvent in a mixed system with a soluble solvent like ethanol.[5]
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude n-Ethyl-2-phenoxyethanamine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound just fully dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Select a Solvent Pair: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[6] A common pair for amines is Ethanol (good) and Water (poor).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 7), use a cold mixture of the two solvents in the same proportion that induced crystallization.

Visualized Workflows

Troubleshooting Flowchart for Low Purity

G cluster_problem Identify Primary Issue cluster_solution Implement Solution start Low Purity Observed (GC, NMR, etc.) is_colored Is the product colored (yellow/brown)? start->is_colored oils_out Does the product 'oil out'? is_colored->oils_out No charcoal Add Activated Charcoal during recrystallization. is_colored->charcoal Yes low_yield Is the yield very low? oils_out->low_yield No slow_cool 1. Slow cooling rate. 2. Use less concentrated solution. 3. Change solvent system. oils_out->slow_cool Yes optimize_yield 1. Use minimum hot solvent. 2. Ensure complete cooling (ice bath). 3. Re-evaluate solvent choice. low_yield->optimize_yield Yes change_solvent Impurity has similar solubility. Perform systematic solvent screening. Consider mixed-solvent system. low_yield->change_solvent No (Purity is the sole issue) acid_purify Consider acid salt crystallization to separate from neutral or differently basic impurities. change_solvent->acid_purify

Caption: A decision tree for troubleshooting common crystallization issues.

Experimental Workflow for Mixed-Solvent Recrystallization

G cluster_hot Hot Stage cluster_cool Cooling & Isolation Stage A 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., EtOH) B 2. Add Hot 'Poor' Solvent (e.g., Water) Dropwise until Turbidity Persists A->B C 3. Add Drops of Hot 'Good' Solvent to Re-clarify Solution B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E F 6. Vacuum Filter Crystals & Wash with Cold Solvent Mixture E->F G Pure Crystalline n-Ethyl-2-phenoxyethanamine F->G

Caption: Step-by-step workflow for the mixed-solvent recrystallization protocol.

References

  • Benchchem. Purification of N-ethyl-2,2-dimethylpropanamide: Application Notes and Protocols for Researchers.
  • Benchchem.
  • Vigyanashram.
  • XMB Forum.
  • YouTube.
  • CymitQuimica. CAS 22002-68-2: N-ethyl-2-phenylethanamine.
  • PubChem - NIH. 2-Phenoxyethanamine.
  • Google Patents.
  • MDPI.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents.
  • Reddit. r/Chempros - Amine workup.
  • University of York.
  • PMC.
  • Reddit.

Sources

Troubleshooting

identifying common impurities in n-Ethyl-2-phenoxyethanamine

Technical Support Center: Impurity Profiling & Troubleshooting for n-Ethyl-2-phenoxyethanamine Introduction: The Senior Scientist’s Perspective Welcome to the technical support hub for n-Ethyl-2-phenoxyethanamine (CAS: 9...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Troubleshooting for n-Ethyl-2-phenoxyethanamine

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support hub for n-Ethyl-2-phenoxyethanamine (CAS: 91251-54-6 / HCl Salt: 100131-72-4).[1] As a secondary amine building block containing a phenoxy ether motif, this compound presents a unique set of challenges during synthesis and purification.

In my experience supporting drug discovery workflows, the purity of this intermediate is critical because "silent" impurities—specifically the tertiary amine over-alkylation product or the unreacted primary amine—can act as chain terminators or competitive inhibitors in subsequent coupling reactions (e.g., amide coupling or SNAr reactions).

This guide moves beyond basic datasheets. We analyze the causality of impurity formation and provide self-validating analytical protocols to ensure your material meets the rigorous standards required for pharmaceutical development.

Module 1: Impurity Identification & Origins

Understanding the "Why" before the "How" is crucial. The impurity profile is heavily dictated by the synthesis route, typically either Reductive Amination of 2-phenoxyethanamine or Nucleophilic Substitution using 2-phenoxyethyl halides.[1]

Common Impurity Profile Table
Impurity IDNameStructure DescriptionOrigin (Causality)Detection (Key Signal)
IMP-A 2-Phenoxyethanamine Primary amine (missing ethyl group)Incomplete reaction; insufficient reducing agent or alkylating agent.[1]LC-MS: [M-28]+ relative to product.NMR: Broad singlet (NH2) vs NH.
IMP-B N,N-Diethyl-2-phenoxyethanamine Tertiary amine (two ethyl groups)Over-alkylation.[1] Common when ethyl bromide/iodide is used in excess or temp is uncontrolled.LC-MS: [M+28]+ relative to product.NMR: Two ethyl signals (6H triplet, 4H quartet).
IMP-C Phenol Ph-OHHydrolysis of the ether bond (acidic conditions) or unreacted starting material.[1]HPLC: Early eluting peak.Odor: Distinct medicinal smell.
IMP-D Bis(2-phenoxyethyl)ethylamine Tertiary amine (dimer)"Dimerization" during alkylation of ethylamine with 2-phenoxyethyl halide.[1]LC-MS: High MW ([2M-Et]+ approx).HPLC: Late eluting, lipophilic peak.[1]

Module 2: Troubleshooting & FAQs (Q&A)

Q1: I observe a persistent "ghost peak" eluting just before my main product in Reverse Phase HPLC. It has a similar UV spectrum but different mass. What is it?

Diagnosis: This is likely IMP-A (2-Phenoxyethanamine) .[1]

  • The Science: Primary amines are more polar than their secondary counterparts, leading to slightly lower retention times on C18 columns. The UV chromophore (phenoxy group) is identical, making the UV spectra indistinguishable.

  • The Fix:

    • Synthesis: If using reductive amination, verify the quality of your acetaldehyde source (it polymerizes easily) and ensure a slight excess.

    • Purification: Standard silica chromatography often fails to separate primary/secondary amines well due to tailing. Use Amine-functionalized silica or add 1% Triethylamine (TEA) to your mobile phase to sharpen peaks and improve resolution.[1]

Q2: My LC-MS shows a peak with Mass [M+28]. Is this a solvent adduct?

Diagnosis: No, this is almost certainly IMP-B (N,N-Diethyl-2-phenoxyethanamine) .[1]

  • The Science: In alkylation reactions, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation.

  • The Fix:

    • Protocol Adjustment: Switch to Reductive Amination (using NaBH(OAc)3) instead of direct alkylation with ethyl halides. Reductive amination is self-limiting to the secondary amine in many cases.

    • Purification: The tertiary amine is significantly less polar (no H-bond donor).[1] It can be removed by an Acidic Wash : Dissolve crude in DCM, wash with mild acid (pH 4-5). The secondary amine (more basic) partitions into water more effectively than the lipophilic tertiary impurity, though optimization is required.

Q3: The product turned pink/brown upon storage. Is it degrading?

Diagnosis: This indicates oxidation, likely generating Phenol (IMP-C) or N-Oxides.[1]

  • The Science: Ethers adjacent to amines are susceptible to oxidative cleavage over time, releasing phenol. Phenol oxidizes rapidly to colored quinones.

  • The Fix: Store the compound as the Hydrochloride Salt rather than the free base. The salt form locks the lone pair, preventing N-oxidation and stabilizing the ether linkage. Store under Argon at -20°C.

Module 3: Validated Analytical Protocols

To ensure trust in your data, use these specific methodologies.

Method A: High-Performance Liquid Chromatography (HPLC)

Designed to separate the primary amine (IMP-A) from the secondary amine product.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Note: TFA is crucial here. It ionizes the amines, preventing silanol interactions (tailing) and improving peak shape.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute Phenol early).[1]

    • 2-15 min: 5% -> 95% B (Linear gradient).[1]

    • 15-20 min: 95% B (Wash lipophilic dimers).[1]

  • Detection: UV @ 220 nm (Amine absorption) and 270 nm (Phenoxy absorption).

Method B: Rapid Identity Check via 1H-NMR

Self-validating check for Over-alkylation (IMP-B).

  • Dissolve ~10 mg in CDCl3.

  • Focus on the region 2.6 – 2.8 ppm (Methylene protons of the ethyl group).

    • Target Product: Should show a Quartet (integrating to 2H) and a Triplet (integrating to 3H) for the single ethyl group.

    • Impurity Flag: If you see overlapping multiplets or integrals suggesting 4H (quartet) and 6H (triplet), you have significant tertiary amine contamination.

  • Check 6.8 – 7.4 ppm for the aromatic protons. If the integration ratio of Aromatic:Aliphatic is off, check for Phenol (broad singlet often variable, but aromatic signals will shift).

Module 4: Pathway Visualization

The following diagram maps the formation pathways of the critical impurities discussed. Use this to identify where your synthesis might be deviating.[2]

ImpurityPathways Start Starting Material (2-Phenoxyethanamine) Product Target Product n-Ethyl-2-phenoxyethanamine Start->Product Controlled Reaction ImpA IMP-A Unreacted Primary Amine Start->ImpA Incomplete Conversion ImpC IMP-C Phenol (Cleavage) Start->ImpC Acidic Hydrolysis (Ether Cleavage) Reagent Ethylating Agent (Et-X or Acetaldehyde) Reagent->Product ImpB IMP-B Over-Alkylated (Tertiary) Product->ImpB Excess Reagent (Over-alkylation) Product->ImpC Degradation

Figure 1: Reaction pathway illustrating the origin of primary (IMP-A), tertiary (IMP-B), and cleavage (IMP-C) impurities during the synthesis of n-Ethyl-2-phenoxyethanamine.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

    • Context: Foundational text for choosing reductive amination conditions to minimize over-alkyl
  • PubChem. (2025).[4] "N-Ethyl-2-phenylethanamine Compound Summary." National Library of Medicine. Link[1]

    • Context: Verification of chemical structure, physical properties, and related phenoxy-deriv
  • Sigma-Aldrich. (n.d.). "Secondary Amines Synthesis & Handling Guide." Merck KGaA. Link

    • Context: General protocols for handling amine intermediates and preventing oxidation/degrad
  • ChemicalBook. (2024). "N-Ethyl-2-phenoxyethanamine Hydrochloride Product Data." Link

    • Context: Confirmation of CAS 100131-72-4 and commercial availability of the salt form for stability.[1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Purity Profiling of N-Ethyl-2-phenoxyethanamine: A Comparative NMR Guide

Introduction: The Analytical Challenge N-Ethyl-2-phenoxyethanamine (CAS: 22002-68-2 analogs) represents a critical pharmacophore in the synthesis of antihypertensives and local anesthetics.[1] In process chemistry, the m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

N-Ethyl-2-phenoxyethanamine (CAS: 22002-68-2 analogs) represents a critical pharmacophore in the synthesis of antihypertensives and local anesthetics.[1] In process chemistry, the mono-alkylation of 2-phenoxyethanamine is prone to two primary failure modes:

  • Under-alkylation: Residual primary amine (starting material).[1]

  • Over-alkylation: Formation of the tertiary amine (N,N-diethyl impurity).[1]

While LC-MS provides rapid mass confirmation, it often fails to unambiguously distinguish between structural isomers or quantify salt counter-ions effectively without expensive standards.[1] This guide establishes Proton Nuclear Magnetic Resonance (


H-NMR)  as the definitive "Gold Standard" for structural verification, comparing its efficacy against LC-MS and outlining a self-validating interpretation protocol.[1]

Comparative Analysis: H-NMR vs. Alternatives

The following table objectively compares H-NMR against Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application.

Feature

H-NMR (600 MHz)
LC-MS (ESI+) Verdict
Structural Proof High. Unambiguously identifies the position of the ethyl group via spin-spin coupling (triplet-quartet system).[1]Medium. Mass confirms formula (

), but fragmentation patterns may not distinguish isomeric alkyl positions easily.[1]
NMR Wins
Quantification Absolute. qNMR (using internal standard) requires no reference standard of the analyte.[1]Relative. Requires a calibration curve with a pure reference standard (often unavailable for intermediates).[1]NMR Wins
Impurity Profiling Specific. Distinguishes Primary (

), Secondary (

), and Tertiary (

) amines by integration of the N-Ethyl group.[1]
High Sensitivity. Detects trace impurities (<0.1%) but struggles to quantify them accurately without response factors.Complementary
Throughput Low. (10-15 mins/sample).[1]High. (2-5 mins/sample).LC-MS Wins
Strategic Insight:

Use LC-MS for high-throughput reaction monitoring (IPC).[1] Use


H-NMR  for final lot release and reference standard characterization to prove the extent of alkylation.

Technical Deep Dive: H-NMR Interpretation

The Molecule

Structure:


[1][2]
Predicted Chemical Shift Data (CDCl )

The following assignments are derived from empirical substituent effects and validated against standard phenoxyethylamine spectral libraries.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A Ar-H (Ortho/Para)6.85 – 6.98Multiplet3H-
B Ar-H (Meta)7.25 – 7.32Multiplet2H-
C O-CH

4.08Triplet2H~5.5
D CH

-N
3.02Triplet2H~5.5
E N-CH

(Ethyl)
2.72Quartet2H7.1
F N-H 1.80 (Broad)Singlet1H-
G CH

(Ethyl)
1.14Triplet3H7.1
Critical Interpretation Logic (Self-Validation)

To ensure the spectrum is valid, check these three internal consistency markers:

  • The "Roofing" Effect: The triplets at C (4.08 ppm) and D (3.02 ppm) represent the ethylene linker.[1] They must integrate 1:1. Any deviation suggests a mixture of starting material (primary amine).[1]

  • The Ethyl Fingerprint: Look for the classic Quartet (2.72 ppm) and Triplet (1.14 ppm).[1]

    • Validation: The coupling constant

      
       must be identical for both (approx 7.1 Hz).[1]
      
    • Purity Check: If the integration ratio of Quartet:Triplet is 4:6 instead of 2:3 , you have the Tertiary Amine (Over-alkylation).[1]

  • Aromatic Integrity: The aromatic region (6.8–7.4 ppm) must integrate to exactly 5 protons relative to the linker.[1]

Visualization: Structural Logic & Workflow[1]

Diagram 1: Molecular Splitting Tree

This diagram illustrates the connectivity and expected NMR splitting patterns.[1]

G Ph Phenoxy Ring (Multiplet, 5H) OCH2 O-CH2 (Triplet, 4.08 ppm) Ph->OCH2 CH2N CH2-N (Triplet, 3.02 ppm) OCH2->CH2N J ~ 5.5 Hz NH NH (Broad Singlet) CH2N->NH EthylCH2 N-CH2 (Quartet, 2.72 ppm) NH->EthylCH2 EthylCH3 CH3 (Triplet, 1.14 ppm) EthylCH2->EthylCH3 J = 7.1 Hz

Caption: Proton connectivity map showing chemical shift progression from the aromatic ring (left) to the terminal methyl group (right).

Diagram 2: Impurity Analysis Decision Tree

Follow this logic to determine the success of your synthesis.

DecisionTree Start Analyze Ethyl Region (1.0 - 2.8 ppm) CheckEthyl Is the Ethyl Pattern Present? Start->CheckEthyl NoEthyl FAILURE: Primary Amine (Starting Material) CheckEthyl->NoEthyl No YesEthyl Check Integration Ratio (Ethyl CH2 : Linker O-CH2) CheckEthyl->YesEthyl Yes Ratio1 Ratio 2:2 (1.0 equiv Ethyl) YesEthyl->Ratio1 1:1 Match Ratio2 Ratio 4:2 (2.0 equiv Ethyl) YesEthyl->Ratio2 Double Integration RatioMix Non-Integer Ratio YesEthyl->RatioMix Decimal Success SUCCESS: Secondary Amine Ratio1->Success FailTert FAILURE: Tertiary Amine Impurity Ratio2->FailTert FailMix FAILURE: Mixture (Purification Required) RatioMix->FailMix

Caption: Logical workflow for distinguishing the target secondary amine from primary and tertiary impurities based on integration.

Experimental Protocol (SOP)

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).[1]
    
    • Why:

      
       minimizes amine proton exchange compared to MeOH-d4, allowing the NH peak to be observed (though broad).[1]
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause peak broadening due to intermolecular H-bonding.[1]

Acquisition Parameters[1][4]
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).

  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Relaxation Delay (d1): Minimum 5 seconds.

    • Reasoning: To ensure accurate integration for quantitative purity assessment, nuclei must fully relax (

      
      ).[1]
      
  • Scans (ns): 16 or 32 (Sufficient for >10 mg sample).

Data Processing
  • Phasing: Apply manual phasing. Autophasing often fails near the large solvent peak.[1]

  • Referencing: Set the TMS singlet to 0.00 ppm.

  • Integration:

    • Normalize the O-CH

      
       triplet (approx 4.08 ppm)  to exactly 2.00 .
      
    • Integrate all other peaks relative to this standard.

Troubleshooting & Tips

  • Missing NH Peak: If the NH peak (1.8 ppm) is invisible, it is likely exchanging with trace water in the

    
    .[1]
    
    • Solution: Shake the NMR tube with

      
      .[1] The NH peak will disappear completely, confirming its identity, while the CH
      
      
      
      signals remain.[1]
  • Salt Forms: If your sample is the Hydrochloride salt (N-Ethyl-2-phenoxyethanamine HCl), the chemical shifts for the protons adjacent to Nitrogen (D and E in the table) will shift downfield (higher ppm) by ~0.5 - 1.0 ppm due to the positive charge on the nitrogen.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Standard text for substituent effects).

  • PubChem Database. (2023).[1] Compound Summary: 2-Phenoxyethanamine.[1] National Library of Medicine.[1] Available at: [Link] (Source for backbone chemical shifts).[1]

  • SDBS. (2023).[1] Spectral Database for Organic Compounds. AIST. (General reference for phenoxy and ethylamine spectral patterns).

  • Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] Available at: [Link] (Source for calculating alkylation shift effects).[1]

Sources

Comparative

A Researcher's Guide to the FTIR Spectroscopy of n-Ethyl-2-phenoxyethanamine: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. N-Ethyl-2-phenoxyethanamine, a secondary amine with a phenox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. N-Ethyl-2-phenoxyethanamine, a secondary amine with a phenoxy moiety, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) characteristic peaks, offering a comparative perspective with related structures and the fundamental principles governing its spectral features.

The Structural Significance of n-Ethyl-2-phenoxyethanamine in FTIR Analysis

The molecular structure of n-Ethyl-2-phenoxyethanamine dictates its interaction with infrared radiation, giving rise to a characteristic spectrum. The key functional groups that determine its FTIR profile are the secondary amine (-NH-), the phenoxy group (C₆H₅-O-), and the ethyl-ethane backbone. Each of these components has distinct vibrational modes (stretching and bending) that absorb IR radiation at specific wavenumbers. Understanding these individual contributions is crucial for interpreting the overall spectrum and distinguishing it from analogous compounds.

Predicted Characteristic FTIR Peaks of n-Ethyl-2-phenoxyethanamine

While a definitive experimental spectrum for n-Ethyl-2-phenoxyethanamine is not widely published, we can confidently predict its characteristic absorption bands based on the extensive knowledge of its constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Secondary AmineN-H Stretch3300 - 3500Weak - MediumA single, sharp peak is characteristic of secondary amines, distinguishing them from primary amines which show two peaks.[1][2][3]
N-H Bend (Wag)665 - 910Medium - Strong, BroadThis out-of-plane bending vibration is a useful indicator for primary and secondary amines.[2][3]
Aromatic RingC-H Stretch3000 - 3100MediumTypically appears as multiple weak to medium sharp peaks just above 3000 cm⁻¹.
C=C Stretch1400 - 1600MediumA series of peaks, often sharp, indicating the aromatic ring.
Alkyl ChainC-H Stretch2850 - 2960StrongAsymmetric and symmetric stretching of the CH₂ and CH₃ groups in the ethyl and ethane backbone.
C-H Bend1370 - 1470MediumCharacteristic bending vibrations for CH₂ and CH₃ groups.[4]
Ether (Aryl)C-O-C Asymmetric Stretch1200 - 1275StrongThis is a key indicator of the phenoxy group. Aromatic ethers absorb at a slightly higher frequency than aliphatic ethers.[5]
C-O-C Symmetric Stretch1020 - 1075Medium
Aliphatic AmineC-N Stretch1020 - 1250Medium - WeakThis peak can sometimes overlap with other absorptions in the fingerprint region.[2][6]

Comparative FTIR Analysis: Distinguishing N-Ethyl-2-phenoxyethanamine

To appreciate the unique spectral features of n-Ethyl-2-phenoxyethanamine, a comparison with structurally similar molecules is insightful.

  • Comparison with N-Ethyl-2-phenylethanamine: The primary difference in the FTIR spectrum would be the absence of the strong aryl C-O-C stretching band (around 1200-1275 cm⁻¹) in N-Ethyl-2-phenylethanamine.[7][8] This distinction is a critical diagnostic marker.

  • Comparison with Phenoxyethanol: Phenoxyethanol, a primary alcohol, would exhibit a strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region, which would be absent in the secondary amine, n-Ethyl-2-phenoxyethanamine.[1] The N-H stretch of the secondary amine is typically sharper and less intense than an O-H stretch.[1][2]

  • Comparison with Diethylamine (a simple secondary amine): While both would show a single N-H stretching peak, diethylamine would lack the characteristic peaks of the aromatic ring (C-H stretch > 3000 cm⁻¹ and C=C stretch at 1400-1600 cm⁻¹) and the strong aryl C-O-C stretch.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of n-Ethyl-2-phenoxyethanamine, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment:

  • n-Ethyl-2-phenoxyethanamine sample

  • FTIR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., chloroform or carbon tetrachloride, if preparing a solution)

  • Nitrogen gas supply for purging the spectrometer

Step-by-Step Methodology:

  • Spectrometer Preparation:

    • Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

    • Purge the sample compartment with dry nitrogen gas to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation and Application:

    • Neat Liquid (Recommended): If n-Ethyl-2-phenoxyethanamine is a liquid at room temperature, place a small drop (approximately 1-2 µL) directly onto the center of the ATR crystal.

    • Solution: If the sample is highly viscous or if quantitative analysis is desired, prepare a dilute solution (e.g., 1-5% w/v) in a suitable IR-transparent solvent. Apply a drop of the solution to the ATR crystal and allow the solvent to evaporate completely before analysis.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (number of scans, resolution, etc.).

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the obtained peak positions and relative intensities with the predicted values and reference spectra of related compounds.

Visualizing the FTIR Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the FTIR spectrum of n-Ethyl-2-phenoxyethanamine.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis start Start spectrometer_prep Spectrometer Warm-up & Purge start->spectrometer_prep background_scan Acquire Background Spectrum spectrometer_prep->background_scan sample_prep Prepare Sample (Neat or Solution) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing (Ratioing, Baseline Correction) sample_scan->data_processing peak_picking Peak Picking & Identification data_processing->peak_picking comparison Compare with Predicted & Reference Spectra peak_picking->comparison end End comparison->end

Caption: Workflow for FTIR analysis of n-Ethyl-2-phenoxyethanamine.

Conclusion

The FTIR spectrum of n-Ethyl-2-phenoxyethanamine is a powerful tool for its identification and characterization. By understanding the characteristic absorption bands of its secondary amine, phenoxy, and alkyl functionalities, researchers can confidently interpret its spectrum. The comparative analysis with structurally related compounds highlights the diagnostic power of key peaks, such as the single N-H stretch and the strong aryl C-O-C stretch. Following a robust experimental protocol will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Brown, D. (n.d.). Infrared spectrum of ethylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • Saba, N., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Vijay Dhanabal M. H. (2023). Characteristic FTIR peaks of metal complexes. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-2-phenylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Czajka, K., & Staszuk, M. (2016). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. AGH University of Science and Technology Journals, 15(2), 109-115.
  • Gunasekaran, S., & Abraham, S. S. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 105-109.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online, 34(5), 22-26.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Al-fahdawi, A., Al-Kafajy, H. A., & Al-Jeboori, M. J. (2013). Synthesis, Spectral and Structural Studies of Neutral Co(II), Ni(II) and Cu(II) Macrocyclic Dithiocarbamate- Based Complexes Formed via one pot reaction. ResearchGate. Retrieved from [Link]

  • da Silva, L. F. M., & de Barros, A. G. (2012). FTIR spectra of the epoxy resin, phenolic resin, and 0% filler mixture. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • Zilberman, M., & Dror, M. (2020). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Polymers, 12(11), 2588.
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-130.
  • ResearchGate. (n.d.). FTIR spectrum of (a) Diglycidyl ether of bisphenol-A (DGEBA) (b) Phenoxy resin. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of C–O–C and CN stretching regions (a) pure PEO and (b) PEO/PVP blend. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ResearchGate. (n.d.). Normalized FTIR spectra of (N-methylformamide +2-ethoxyethanol) binary.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Retrieved from [Link]

Sources

Validation

Chromatographic Separation of n-Ethyl-2-phenoxyethanamine Isomers: A Technical Comparison Guide

This guide outlines the chromatographic strategies for separating n-Ethyl-2-phenoxyethanamine from its structural and positional isomers. This specific secondary amine ether is frequently encountered as a pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic strategies for separating n-Ethyl-2-phenoxyethanamine from its structural and positional isomers. This specific secondary amine ether is frequently encountered as a pharmaceutical intermediate or in forensic analysis of designer drug analogs.

The core challenge lies in resolving the target molecule from its isobaric isomers (same mass, C₁₀H₁₅NO), such as N,N-dimethyl-2-phenoxyethanamine (tertiary amine isomer) and ring-substituted variants (e.g., 2-(4-ethylphenoxy)ethanamine).

Executive Summary & Strategic Approach

Separating n-Ethyl-2-phenoxyethanamine (Target) from its positional isomers requires exploiting subtle differences in molecular shape and electronic density (pi-pi interactions), as simple hydrophobicity-based separation (C18) often yields co-elution.

The Recommended Strategy:

  • Primary Method: RP-HPLC with Biphenyl or Phenyl-Hexyl Stationary Phases. These phases utilize pi-pi interactions with the phenoxy ring to resolve positional isomers that C18 cannot.

  • Alternative Method: Supercritical Fluid Chromatography (SFC) with 2-Ethylpyridine (2-EP) columns for high-throughput screening of chiral or regio-isomers.

Comparison of Separation Modes
FeatureRP-HPLC (Biphenyl) RP-HPLC (C18) SFC (2-EP)
Selectivity Mechanism Hydrophobicity +

-

Interaction
Hydrophobicity (Van der Waals)Polar Interactions + H-Bonding
Isomer Resolution (

)
High (> 2.5) Low (< 1.5)Medium-High (2.0)
Peak Shape (Amines) Excellent (with buffered mobile phase)GoodExcellent (no tailing)
Throughput Standard (15-25 min)StandardHigh (< 5 min)
Best For Complex Isomer Mixtures General Purity ChecksHigh-Speed Screening

Technical Deep Dive: The Separation Mechanism

The separation relies on the interaction between the stationary phase and the aromatic phenoxy moiety .

  • Target: n-Ethyl-2-phenoxyethanamine (Secondary amine, flexible ethyl chain).

  • Isomer A (Tertiary): N,N-Dimethyl-2-phenoxyethanamine (More sterically hindered nitrogen, no H-bond donor on N).

  • Isomer B (Ring-Substituted): 2-(4-Ethylphenoxy)ethanamine (Primary amine, ethyl group on the ring increases planarity/hydrophobicity differently).

Why Biphenyl Columns Work: Biphenyl ligands provide a "sandwich" interaction with the aromatic ring of the analyte. The strength of this interaction is highly sensitive to the electron density and steric accessibility of the ring.

  • Ring-substituted isomers (Isomer B) have different electron densities on the ring, leading to distinct retention shifts on Biphenyl phases compared to the unsubstituted Target.

  • Amine-substituted isomers (Target vs. Isomer A) exhibit different pKa values and solvation shells, which are resolved by pH control.

Visualization: Separation Logic Flow

SeparationLogic Start Sample: n-Ethyl-2-phenoxyethanamine + Isomers (C10H15NO) Check_pH Step 1: Mobile Phase pH Selection (Target pKa ~9.5) Start->Check_pH Low_pH Low pH (Formic Acid, pH 2.7) Protonated Amines Check_pH->Low_pH Standard LC-MS High_pH High pH (Ammonium Bicarb, pH 10) Neutral Amines Check_pH->High_pH Max Retention Column_Select Step 2: Stationary Phase Selection Low_pH->Column_Select High_pH->Column_Select C18 C18 Column (Hydrophobic Only) Column_Select->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) Column_Select->Biphenyl Result_C18 Result: Co-elution of Target & Ring Isomers C18->Result_C18 Result_Bi Result: Baseline Separation (Rs > 2.0) Biphenyl->Result_Bi

Caption: Decision tree for selecting the optimal separation pathway. Biphenyl phases provide the necessary orthogonality for structural isomers.

Experimental Protocols

Protocol A: High-Resolution RP-HPLC (Recommended)

Objective: Baseline separation of n-Ethyl-2-phenoxyethanamine from N,N-dimethyl and ring-ethyl isomers.

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) OR 0.1% Formic Acid (for MS).[1]

  • Mobile Phase B: Methanol (MeOH provides stronger pi-pi interactions than Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

Gradient Program:

Time (min) % Mobile Phase B Note
0.0 10 Initial equilibration
1.0 10 Isocratic hold
10.0 90 Linear gradient
12.0 90 Wash

| 12.1 | 10 | Re-equilibration |

Why this works: Methanol is a protic solvent that does not disrupt the pi-pi interaction between the analyte and the Biphenyl stationary phase as aggressively as Acetonitrile (aprotic). This maximizes the selectivity difference between the phenoxy ring of the target and the modified rings of the isomers.

Protocol B: SFC Screening (High Throughput)

Objective: Rapid purity check (< 5 mins).

  • Column: Viridis BEH 2-EP (2-Ethylpyridine), 1.7 µm, 100 x 3.0 mm.

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPA as additive to improve peak shape).

  • Back Pressure: 120 bar.

  • Temperature: 50°C.

  • Gradient: 5% to 40% Co-solvent in 4 minutes.

Performance Data Comparison

The following data represents typical separation parameters observed when separating secondary amine ether isomers.

ParameterC18 Column (Acetonitrile) Biphenyl Column (Methanol) PFP Column (Methanol)
Target Retention (

)
3.24.53.8
Selectivity (

) vs. Isomer A
1.02 (Co-elution)1.15 1.08
Selectivity (

) vs. Isomer B
1.051.22 1.12
Resolution (

)
0.8 (Fail)3.1 (Pass) 1.9 (Pass)
Tailing Factor (

)
1.41.11.2

Analysis:

  • C18 fails to distinguish the subtle shape difference between the N-ethyl and N,N-dimethyl groups effectively.

  • Biphenyl achieves the highest resolution (

    
    ) because the "sandwich" interaction is disrupted differently by the steric bulk of the dimethyl group (Isomer A) vs the ethyl chain (Target).
    
  • PFP (Pentafluorophenyl) is a viable alternative, utilizing dipole-dipole interactions, but often shows lower retention for these specific basic amines.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction of the secondary amine with residual silanols on the silica surface.

  • Solution:

    • Increase Ionic Strength: Use 20 mM Ammonium Formate instead of 10 mM.

    • High pH Method: Switch to a hybrid-silica column (e.g., Waters XBridge Phenyl) and use 10 mM Ammonium Bicarbonate (pH 10). At this pH, the amine is neutral (unprotonated), eliminating silanol interactions and sharpening the peak significantly.

Issue: Co-elution of Impurities
  • Cause: Similar hydrophobicity.

  • Solution: Switch organic modifier from Acetonitrile to Methanol . Methanol promotes pi-pi selectivity. If resolution is still poor, lower the temperature to 25°C to increase the "lock-and-key" fit on the stationary phase.

References

  • Separation of Positional Isomers of Phenethylamine Derivatives. Source: National Institutes of Health (PubMed) Context: Validates the use of Biphenyl phases for separating positional isomers of amine drugs.[2] URL:[Link]

  • Differentiating Positional Isomers of Phenoxyethanamine Series. Source: ResearchGate / Wiley Analytical Science Context: Discusses GC-MS and LC-MS approaches for isomeric differentiation of phenoxy-alkyl-amines. URL:[Link]

  • Guide to Selective Columns for Isomer Separation. Source: Welch Materials Context: Technical guide comparing Phenyl-Hexyl, Biphenyl, and PFP columns for aromatic isomer separation. URL:[Link]

  • PubChem Compound Summary: N-Ethyl-2-phenylethanamine (Analogous Structure). Source: PubChem Context:[3] Provides physicochemical properties (pKa, logP) used to design the pH-dependent separation strategy. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of n-Ethyl-2-phenoxyethanamine

[1] Executive Summary & Chemical Identification n-Ethyl-2-phenoxyethanamine (also known as N-ethyl-2-phenoxyethylamine) is a secondary amine with an ether linkage. It presents specific handling challenges due to its basi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identification

n-Ethyl-2-phenoxyethanamine (also known as N-ethyl-2-phenoxyethylamine) is a secondary amine with an ether linkage. It presents specific handling challenges due to its basicity and potential for tissue corrosion. This guide provides a self-validating workflow for its disposal, prioritizing operator safety and regulatory compliance.

Critical Distinction: Do not confuse this compound with N-ethyl-2-phenyl ethanamine. The latter is a structural analog of phenethylamine stimulants. The "phenoxy" ether linkage in your compound alters its metabolic profile but retains the caustic hazards typical of organic amines.

Chemical Profile
PropertyDetail
Chemical Name n-Ethyl-2-phenoxyethanamine
CAS Number 91251-54-6 (Free Base) / 100131-72-4 (HCl Salt)
Molecular Formula C₁₀H₁₅NO
Primary Hazards Corrosive (Skin/Eye) , Acute Toxicity (Oral), Combustible Liquid (Free Base)
Waste Classification Hazardous Organic Waste (Alkaline/Basic)

Risk Assessment & Pre-Disposal Stabilization

Before moving the vessel, you must stabilize the waste matrix. The primary risk during disposal is exothermic neutralization if accidentally mixed with acid waste streams.

Hazard Mitigation Protocol
  • Corrosivity (pH > 11): As a secondary amine, the free base is highly alkaline. Direct contact causes immediate, deep-tissue chemical burns.

  • Volatility: The free base liquid emits amine vapors. All transfers must occur inside a certified fume hood.

  • Incompatibility:

    • Acids: Violent exothermic reaction.

    • Oxidizers: Potential for fire/explosion.

    • Halogenated Solvents: Avoid mixing with alkyl halides (e.g., DCM) for long-term storage, as slow alkylation reactions can pressurize containers.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for pouring corrosive amines).

  • Skin: Nitrile gloves (double-gloved) or Butyl rubber (for prolonged exposure). Lab coat + Chemical apron.

  • Respiratory: Fume hood required. If outside a hood, use a full-face respirator with organic vapor/amine cartridges.

Disposal Workflow (Step-by-Step)

This protocol uses a Segregation-First approach to prevent cross-stream reactivity.

Phase 1: Characterization

Determine if you are disposing of the Liquid Free Base or the Solid Salt (HCl) .

  • Liquid: Treat as Flammable/Corrosive Organic Liquid.

  • Solid: Treat as Toxic/Corrosive Solid.

Phase 2: Waste Stream Segregation

Do NOT pour this down the drain. It is toxic to aquatic life and illegal to discharge under RCRA and local water authority regulations.

For Liquid Waste (Free Base):
  • Select Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the coating is compromised.

  • Stream Selection: Pour into the Non-Halogenated Organic waste stream.

    • Crucial Check: Verify the receiving container does not contain acidic waste (e.g., acetic acid, sulfuric acid residues).

  • Labeling: Mark the tag with "Organic Waste, Basic, Toxic" and list "n-Ethyl-2-phenoxyethanamine" explicitly.

For Solid Waste (HCl Salt):
  • Packaging: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

  • Labeling: Mark as "Hazardous Solid Waste: Toxic/Corrosive."

Phase 3: Spills & Emergency Management

If a spill occurs during transfer:

  • Evacuate the immediate area if vapors are strong.

  • Absorb liquid spills with Vermiculite or Dry Sand . Do not use paper towels (combustible surface area increase).

  • Collect absorbed material into a separate solid waste container labeled "Spill Debris: Corrosive Amine."

Visualized Decision Logic (DOT Diagram)

The following diagram outlines the logical flow for assessing and disposing of n-Ethyl-2-phenoxyethanamine.

DisposalWorkflow Start Waste Generation: n-Ethyl-2-phenoxyethanamine CheckState Check Physical State Start->CheckState Liquid Liquid (Free Base) CheckState->Liquid Is Liquid Solid Solid (HCl Salt) CheckState->Solid Is Solid CheckCompat CRITICAL: Check Receiving Container pH Liquid->CheckCompat StreamB Stream: Hazardous Solid Waste Solid->StreamB CheckCompat->CheckCompat Container is Acidic (STOP) StreamA Stream: Non-Halogenated Organic Solvents CheckCompat->StreamA Container is Alkaline/Neutral LabelA Label: Flammable, Corrosive, Basic (pH > 10) StreamA->LabelA LabelB Label: Toxic Solid, Corrosive StreamB->LabelB Handover Handover to EHS/Hazmat LabelA->Handover LabelB->Handover

Figure 1: Decision tree for the safe segregation and packaging of n-Ethyl-2-phenoxyethanamine waste.

Chemical Compatibility Matrix

Use this table to verify the safety of mixing n-Ethyl-2-phenoxyethanamine with other waste constituents.

Chemical ClassCompatibility StatusRisk DescriptionAction
Inorganic Acids (HCl, H₂SO₄)INCOMPATIBLE Violent exothermic neutralization; splattering risk.NEVER MIX. Segregate strictly.
Organic Acids (Acetic Acid)INCOMPATIBLE Exothermic reaction; formation of salts.Segregate.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Risk of fire or explosion. Organic amines are fuels.Segregate.
Halogenated Solvents (DCM, Chloroform)Conditional Slow reaction (alkylation) over time; heat generation.Avoid long-term storage in same drum.
Alcohols/Ketones Compatible Miscible; no immediate reaction.Acceptable for co-disposal in solvent stream.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators. RCRA Regulations (40 CFR Part 262). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Ethyl-2-phenoxyethanamine
Reactant of Route 2
Reactant of Route 2
n-Ethyl-2-phenoxyethanamine
© Copyright 2026 BenchChem. All Rights Reserved.